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Compound of Interest

Compound Name: K02288

Cat. No.: B612290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of K02288, a

potent small molecule inhibitor, against Activin receptor-like kinases (ALKs), a family of type I

serine/threonine kinase receptors integral to the Bone Morphogenetic Protein (BMP) signaling

pathway. This document summarizes key quantitative data, details experimental methodologies

from seminal studies, and visualizes the underlying biochemical processes to facilitate a

deeper understanding of K02288's mechanism of action and selectivity profile.

Quantitative Assessment of In Vitro Potency and
Selectivity
K02288 has been identified as a highly potent inhibitor of several ALK kinases, particularly

those involved in BMP signaling. Its inhibitory activity is most pronounced against ALK1, ALK2,

and ALK6, with IC50 values consistently in the low nanomolar range. The compound exhibits a

favorable selectivity profile, with significantly less activity against the TGF-β receptor ALK5.

Table 1: In Vitro Inhibitory Activity of K02288 against
ALK Kinases
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Kinase IC50 (nM) Assay Type Reference

ALK1 (ACVRL1) 1.8 Cell-free [1][2]

ALK2 (ACVR1) 1.1 Cell-free [1][2]

ALK3 (BMPR1A) 34.4 Cell-free [1]

ALK5 (TGFBR1) 321 In vitro kinase assay [3]

ALK6 (BMPR1B) 6.4 Cell-free [1][2]

Table 2: Cellular Activity of K02288
Cell Line Assay Ligand

Apparent IC50
(nM)

Reference

C2C12
Smad1/5/8

Phosphorylation
BMP4 100 [3]

C2C12
BRE-Luciferase

Reporter
BMP2 230 [1]

C2C12
BRE-Luciferase

Reporter
BMP4 340 [1]

C2C12
BRE-Luciferase

Reporter
BMP6 420 [1]

K02288 demonstrates a more favorable kinome-wide selectivity profile compared to the similar

compound LDN-193189.[3] A screen against 200 human kinases revealed that at a

concentration of 1 µM, K02288 inhibited fewer kinases than LDN-193189.[4][5] At 0.1 µM,

K02288 showed over 50% inhibition against only ABL and ARG (ABL2).[3]

Mechanism of Action
K02288 functions as an ATP-competitive inhibitor.[3] Structural studies have revealed that the

2-aminopyridine scaffold of K02288 binds to the hinge region of the ALK2 kinase domain

through two conserved hydrogen bonds.[3] This binding mode is similar to that of other kinase

inhibitors, including the approved drug crizotinib.[3] By occupying the ATP-binding pocket,
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K02288 prevents the phosphorylation of downstream signaling molecules, primarily Smad1/5/8

in the context of BMP signaling.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to

determine the in vitro activity of K02288.

In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of K02288 on the enzymatic activity of

purified ALK kinases.

Methodology:

Kinase Source: Recombinant human ALK kinase domains were used.

Assay Principle: The assay measures the transfer of phosphate from ATP to a substrate

peptide by the kinase. The amount of phosphopeptide produced is quantified.

Procedure:

Kinase reactions were performed in a buffer containing ATP at its Km value and a

biotinylated substrate peptide.

K02288 was added at varying concentrations.

The reaction was initiated by the addition of the kinase and incubated at a controlled

temperature.

The reaction was stopped, and the amount of phosphorylated substrate was determined

using a suitable detection method, such as the Kinase-Glo® assay (Promega), which

measures the amount of remaining ATP.[4][5]

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation. Measurements were typically performed in triplicate.[4][5]

Thermal Shift Assay (TSA)
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Objective: To assess the direct binding of K02288 to the ALK2 kinase domain.

Methodology:

Principle: The binding of a ligand, such as K02288, to a protein can increase its thermal

stability. This change in the melting temperature (Tm) is measured using a fluorescent dye

that binds to unfolded proteins.

Procedure:

Recombinant ALK2 kinase domain was mixed with a fluorescent dye (e.g., SYPRO

Orange).

K02288 was added at a fixed concentration.

The temperature was gradually increased, and the fluorescence was monitored.

The Tm, the temperature at which 50% of the protein is unfolded, was determined for the

protein alone and in the presence of K02288.

A significant increase in Tm in the presence of K02288 indicates direct binding.[4][5]

Cellular Assays (Smad Phosphorylation and Reporter
Gene Assays)
Objective: To evaluate the ability of K02288 to inhibit BMP-induced signaling in a cellular

context.

Methodology:

Cell Line: C2C12 mouse myoblast cells, which are responsive to BMP stimulation, were

commonly used.[1][6]

Smad Phosphorylation (Western Blot):

C2C12 cells were pre-treated with varying concentrations of K02288 for a specified time

(e.g., 30 minutes).[1]
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Cells were then stimulated with a BMP ligand (e.g., BMP4 or BMP6).[1][6]

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

Phosphorylated Smad1/5/8 and total Smad levels were detected by Western blotting using

specific antibodies.[6]

BMP Response Element (BRE)-Luciferase Reporter Assay:

C2C12 cells were transiently transfected with a luciferase reporter construct driven by a

BMP-responsive element (BRE).

Cells were pre-treated with K02288 before stimulation with a BMP ligand.

Luciferase activity was measured using a luminometer. A decrease in luciferase activity

indicates inhibition of the BMP signaling pathway.[6]

Visualizing the Molecular Interactions and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: K02288 inhibits the BMP signaling pathway by blocking ALK kinase activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b612290?utm_src=pdf-body-img
https://www.benchchem.com/product/b612290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
In Vitro Kinase Assay

Prepare Reaction Mix:
- ALK Kinase

- Substrate Peptide
- ATP (at Km)

Add K02288
(Varying Concentrations)

Incubate at
Controlled Temperature

Stop Reaction

Quantify Phosphorylation
(e.g., Kinase-Glo)

Calculate IC50 Value

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of K02288 in a cell-free kinase assay.
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K02288 and Anaplastic Lymphoma Kinase (ALK)
It is important to distinguish the Activin receptor-like kinases (ALKs) from the Anaplastic

Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including

non-small cell lung cancer. The available literature on K02288 primarily focuses on its potent

inhibitory activity against the BMP receptor ALKs (ALK1, ALK2, ALK3, ALK6). While K02288
shares a 2-aminopyridine scaffold with some ALK tyrosine kinase inhibitors like crizotinib, there

is currently a lack of published data on the in vitro activity of K02288 against the oncogenic

Anaplastic Lymphoma Kinase. Therefore, its potential as an inhibitor of the cancer-associated

ALK remains to be investigated.

Conclusion
K02288 is a potent and selective small molecule inhibitor of BMP type I receptor kinases,

particularly ALK1, ALK2, and ALK6. Its mechanism of action as an ATP-competitive inhibitor

has been well-characterized through a variety of in vitro and cellular assays. The detailed

experimental protocols provided in this guide offer a basis for the replication and further

investigation of its biochemical properties. While K02288 is a valuable tool for studying BMP

signaling, its activity against the oncogenic Anaplastic Lymphoma Kinase has not been

reported. This technical guide serves as a foundational resource for researchers and

professionals in drug development interested in the therapeutic potential and biochemical

characteristics of K02288.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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